3-(1H-Pyrazol-1-yl)cyclohexan-1-one
Overview
Description
“3-(1H-Pyrazol-1-yl)cyclohexan-1-one” is a chemical compound with the molecular formula C9H12N2O . It is a derivative of pyrazole, a class of organic compounds that contain a five-member aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The InChI code for “3-(1H-Pyrazol-1-yl)cyclohexan-1-one” is 1S/C9H12N2O/c12-9-4-1-3-8(7-9)11-6-2-5-10-11/h2,5-6,8H,1,3-4,7H2 . This indicates that the molecule consists of a cyclohexanone ring with a pyrazolyl group attached at the 3-position .Physical And Chemical Properties Analysis
“3-(1H-Pyrazol-1-yl)cyclohexan-1-one” has a molecular weight of 164.21 . The compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization of Derivatives
- A study focused on synthesizing and characterizing multi-heterocyclic anti-bacterial drugs using 1H-pyrazoles, highlighting their potential in drug development (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
- Research on the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine demonstrated the versatility of pyrazole derivatives in producing different products based on the aryl substituent (Orrego Hernandez, Portilla, Cobo, & Glidewell, 2015).
Biological Activity
- Chitosan Schiff bases derived from heteroaryl pyrazole derivatives were synthesized and showed significant antimicrobial activity, illustrating the application of 1H-pyrazoles in antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Structural Analysis and Properties
- A study on the synthesis and characterization of a novel pyrazole derivative, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, provided insights into the molecular structure and properties of pyrazole derivatives (Kumara, Kumar, Naveen, Kumar, & Lokanath, 2018).
- Crystal structure studies of 1,1-di(pyrazol-1-yl)cyclohexane highlighted the conformational aspects of cyclohexane moiety in pyrazole derivatives (Churchill, Churchill, Huynh, Takeuchi, Distefano, & Jameson, 1999).
Catalysis and Chemical Reactions
- A C-Scorpionate FeII complex with pyrazol-1-yl was used for cyclohexane oxidation, showcasing the catalytic applications of pyrazole derivatives (Martins, de Almeida, Carabineiro, Figueiredo, & Pombeiro, 2013).
- Another study described a one-pot synthesis of pyrazolo[4,5,1-de]quinolino[4,3,2-mn]acridin-14(11H)-ones, demonstrating the potential of pyrazole derivatives in facilitating complex chemical reactions (Zhang, Chen, Li, & Wang, 2014).
Safety And Hazards
The safety information for “3-(1H-Pyrazol-1-yl)cyclohexan-1-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, avoiding contact with skin and eyes, and preventing inhalation of dust/fume/gas/mist/vapours/spray .
Future Directions
properties
IUPAC Name |
3-pyrazol-1-ylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-4-1-3-8(7-9)11-6-2-5-10-11/h2,5-6,8H,1,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETSOAKZLYHGNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrazol-1-yl)cyclohexan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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